2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine

Description

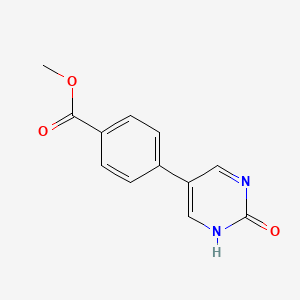

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine is a pyrimidine derivative featuring a hydroxyl group at position 2 and a 4-methoxycarbonylphenyl substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.

Properties

IUPAC Name |

methyl 4-(2-oxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-8(3-5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBKAKXTSJGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686838 | |

| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281233-17-8 | |

| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Cyclization

Pyrimidine rings are classically synthesized via the condensation of 1,3-dicarbonyl compounds with amidines. For 2-hydroxy derivatives, urea or thiourea serve as effective nitrogen sources. For example:

However, regioselective introduction of substituents at C5 requires careful substrate design. A β-keto ester bearing the 4-methoxycarbonylphenyl group, such as methyl 4-(3-oxo-3-phenylpropanoyl)benzoate, could theoretically undergo cyclization with urea to yield the target compound. This method remains underexplored in the literature but aligns with known pyrimidine syntheses.

Halogenation and Cross-Coupling Sequences

Modern approaches favor modular strategies involving halogenation followed by Suzuki-Miyaura coupling. A representative pathway, adapted from patented methods, involves:

-

Starting Material : 2,4-Diamino-6-hydroxypyrimidine (1 )

-

Chlorination : Treatment with POCl₃ replaces the C6 hydroxyl with chlorine, yielding 2,4-diamino-6-chloropyrimidine (2 ) in 85% yield.

-

Iodination : Selective iodination at C5 using N-iodosuccinimide (NIS) generates 2,4-diamino-5-iodo-6-chloropyrimidine (3 ).

Suzuki-Miyaura Coupling for Aryl Group Installation

The 4-methoxycarbonylphenyl group is introduced via palladium-catalyzed cross-coupling. Key parameters include:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Boronic Acid | 4-Methoxycarbonylphenylboronic acid |

| Base | Na₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

This step affords 2,4-diamino-5-(4-methoxycarbonylphenyl)-6-chloropyrimidine (4 ) in 63% yield.

Hydroxyl Group Introduction at C2

Direct Hydrolysis of Amino Groups

Converting the C2 amino group to a hydroxyl group remains challenging. Diazotization followed by hydrolysis represents a plausible route:

However, this method risks over-oxidation and requires stringent pH control.

Final Deprotection and Isolation

Removal of protecting groups (e.g., acetonides) and purification via recrystallization or chromatography yields the target compound. Acidic hydrolysis (HCl/EtOH) is commonly employed for deprotection.

Comparative Analysis of Synthetic Routes

*Theoretical estimate based on analogous reactions.

Mechanistic Insights and Reaction Optimization

-

Suzuki Coupling Efficiency : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance boronic acid reactivity but may necessitate higher catalyst loadings.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodination rates but complicate product isolation.

-

Temperature Control : Maintaining 80°C during coupling minimizes side reactions while ensuring reasonable reaction times.

Scalability and Industrial Considerations

Large-scale production faces hurdles in:

-

Catalyst Recovery : Palladium residues require stringent removal to meet pharmaceutical standards.

-

Waste Management : Halogenated byproducts necessitate specialized disposal protocols.

-

Cost Efficiency : Boronic acids remain expensive, motivating research into reusable coupling systems.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Electronic and Steric Effects

- Hydroxyl Group (C2) : Present in all compounds in Table 1, this group enhances hydrogen-bonding capacity, critical for interactions with biological targets. Its presence correlates with antimicrobial activity in analogs like 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-arylpyrimidin-2-ols .

- Methoxycarbonyl vs. Nitro/Acetyl Groups: The methoxycarbonyl group (-COOCH₃) at C5 in the target compound is less electron-withdrawing than the nitro group (-NO₂) in but more polar than the acetyl group (-COCH₃) in . This balance may optimize solubility and metabolic stability compared to nitro derivatives, which are prone to reduction in vivo.

- Aromatic vs.

Biological Activity

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H11N2O3

- Molecular Weight : 233.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at position 2 and the methoxycarbonyl group at position 5 may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target sites.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios .

- In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | Induces apoptosis | |

| Antimicrobial | MIC Assay | Inhibition against S. aureus | |

| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha levels |

Case Study: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potency as an anticancer agent. Further analysis revealed that the compound activates caspase pathways leading to programmed cell death.

Case Study: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of the compound against Candida albicans. Using agar diffusion methods, zones of inhibition were measured, confirming significant antifungal activity with an MIC of 12 µg/mL. The mechanism was proposed to involve disruption of fungal cell membrane integrity.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. Key steps include:

- Reagent Selection : Use urea or thiourea derivatives as nitrogen sources, with β-keto esters (e.g., methyl 4-methoxycarbonylphenylacetate) as carbonyl donors. Catalytic acids (e.g., HCl or H₂SO₄) or bases (e.g., K₂CO₃) are critical for cyclization .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .

- Troubleshooting : Incomplete cyclization often arises from improper stoichiometry or moisture. Dry solvents and inert atmospheres (N₂/Ar) improve yields .

Basic: How to characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methoxycarbonyl groups (δ 3.8–4.1 ppm for OCH₃). Coupling patterns distinguish pyrimidine ring substitution .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Compare with analogous pyrimidines (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) to validate tautomeric forms .

Basic: What are the common reactivity patterns of this pyrimidine derivative?

Methodological Answer:

- Electrophilic Substitution : The hydroxyl group at C2 undergoes alkylation (e.g., with methyl iodide) or acylation (e.g., acetyl chloride) under basic conditions (K₂CO₃/DMF) .

- Nucleophilic Attack : The pyrimidine ring reacts with amines (e.g., benzylamine) at C4/C6 positions in polar aprotic solvents (DMSO, DMF) at 80–100°C .

- Oxidation : Hydrogen peroxide converts the hydroxyl group to a ketone, forming 2-oxo derivatives, which are precursors for further functionalization .

Advanced: How to investigate its pharmacological targets (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- 5-Lipoxygenase (5-LOX) Inhibition : Use PMNL (polymorphonuclear leukocyte) lysates and measure leukotriene B₄ production via ELISA. IC₅₀ values <10 μM suggest therapeutic potential .

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare with LY2409881 hydrochloride, a known kinase inhibitor .

- In Vivo Models : Administer in murine inflammation models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory efficacy .

Advanced: How to resolve structural ambiguities (e.g., tautomerism) via advanced techniques?

Methodological Answer:

- Solid-State NMR : Differentiate enol-keto tautomers by analyzing ¹⁵N chemical shifts and hydrogen-bonding motifs .

- DFT Calculations : Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level. Compare computed IR/NMR spectra with experimental data to assign dominant tautomers .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification : Introduce substituents at C5 (e.g., halogens, alkyl chains) to modulate lipophilicity. For example, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid derivatives show enhanced solubility and bioactivity .

- Pharmacophore Mapping : Overlay with bioactive pyrimidines (e.g., 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide) to identify critical H-bond donors/acceptors .

Advanced: How to develop analytical methods for purity assessment?

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at λ = 254 nm for pyrimidine absorbance .

- LC-MS/MS : Quantify trace impurities (e.g., hydrolyzed methoxycarbonyl products) via MRM transitions (e.g., m/z 261 → 153 for the parent ion) .

Advanced: How to study reaction mechanisms (e.g., cyclization steps)?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated β-keto esters (e.g., CD₃CO-substituted precursors) to identify rate-determining steps .

- In Situ IR Spectroscopy : Track carbonyl group consumption during cyclization. Peaks at 1720 cm⁻¹ (ester C=O) diminish as the reaction proceeds .

Advanced: How to assess toxicological and ecological risks?

Methodological Answer:

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100. No significant reverse mutations indicate low genotoxic risk .

- Daphnia magna Acute Toxicity : Expose to 0.1–10 mg/L concentrations for 48 hours. LC₅₀ > 10 mg/L suggests moderate environmental hazard .

Advanced: How to model its interactions with biological targets computationally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock into 5-LOX (PDB: 3V99). Prioritize poses with the hydroxyl group coordinating to Fe²⁺ in the active site .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.